molecular formula C83H135N21O17S B3253428 H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH CAS No. 223596-96-1

H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH

Cat. No. B3253428
CAS RN: 223596-96-1
M. Wt: 1731.2 g/mol
InChI Key: CQGKQEJRXHCYQY-BYVXEZIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides are short chains of amino acids that play a crucial role in various biological processes. H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH is a peptide that has gained significant attention in recent years due to its potential applications in scientific research. In

Scientific Research Applications

H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH has potential applications in various scientific research areas. It can be used as a tool to study protein-protein interactions, receptor-ligand interactions, and enzyme-substrate interactions. It can also be used to study the structure and function of proteins and peptides.

Mechanism of Action

The mechanism of action of H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH is not fully understood. However, it is believed to interact with specific receptors or enzymes, leading to downstream signaling pathways. It can also act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Biochemical and Physiological Effects:
H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes, receptors, and ion channels. It can also affect cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH in lab experiments is its high purity and specificity. It can also be easily synthesized using the SPPS method. However, one of the limitations is its high cost, which may restrict its use in certain experiments.

Future Directions

There are several future directions for the use of H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH in scientific research. It can be used to develop new drugs and therapies for various diseases. It can also be used to study the role of specific enzymes and receptors in biological processes. Additionally, it can be used to develop new diagnostic tools for various diseases.
Conclusion:
In conclusion, H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH is a peptide with significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various scientific research areas.

Synthesis Methods

H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH can be synthesized by solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain on a solid resin support. The peptide chain is then cleaved from the resin and purified to obtain the final product.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H135N21O17S/c1-49(2)43-63(74(112)96-61(20-8-13-39-87)81(119)104-42-16-23-69(104)80(118)102-64(44-50(3)4)75(113)103-68(48-122)79(117)95-59(19-7-12-38-86)71(109)97-62(82(120)121)21-9-14-40-88)98-77(115)67(47-53-28-34-56(107)35-29-53)101-78(116)66(46-52-26-32-55(106)33-27-52)100-73(111)60(22-15-41-92-83(90)91)94-76(114)65(45-51-24-30-54(105)31-25-51)99-72(110)58(18-6-11-37-85)93-70(108)57(89)17-5-10-36-84/h24-35,49-50,57-69,105-107,122H,5-23,36-48,84-89H2,1-4H3,(H,93,108)(H,94,114)(H,95,117)(H,96,112)(H,97,109)(H,98,115)(H,99,110)(H,100,111)(H,101,116)(H,102,118)(H,103,113)(H,120,121)(H4,90,91,92)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGKQEJRXHCYQY-BYVXEZIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H135N21O17S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1731.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 25074590

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